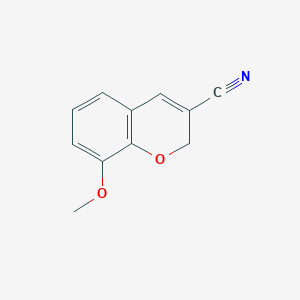

8-methoxy-2H-chromene-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZAHWMZYLIXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369390 | |

| Record name | 8-methoxy-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-69-8 | |

| Record name | 8-methoxy-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 8-Methoxy-2H-chromene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 8-methoxy-2H-chromene-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document elucidates the prevalent synthetic strategy, grounded in the principles of the Knoevenagel condensation, and offers a detailed, step-by-step experimental protocol. A critical analysis of reaction parameters, mechanistic insights, and data interpretation is presented to empower researchers in the successful and efficient synthesis of this valuable compound.

Introduction: The Significance of the Chromene Scaffold

The chromene nucleus is a privileged heterocyclic system found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] The incorporation of a methoxy group at the 8-position and a carbonitrile moiety at the 3-position of the 2H-chromene ring system yields a molecule with unique electronic and steric properties, making it a valuable building block in drug discovery programs and a target for the development of novel functional materials. The strategic synthesis of this compound is therefore a critical endeavor for chemists working at the interface of organic synthesis and applied sciences.

Core Synthetic Strategy: Knoevenagel Condensation and Intramolecular Cyclization

The most direct and widely adopted method for the synthesis of 2H-chromene-3-carbonitriles is a tandem reaction sequence initiated by a Knoevenagel condensation, followed by an intramolecular cyclization.[2] This elegant and atom-economical approach involves the reaction of a salicylaldehyde derivative with an active methylene compound, typically malononitrile.

The key starting materials for the synthesis of this compound are:

-

2-hydroxy-3-methoxybenzaldehyde (o-vanillin): This commercially available reagent provides the phenolic hydroxyl group and the benzene ring, which will form the core of the chromene system.[3][4] The methoxy group at the position ortho to the hydroxyl group ultimately becomes the 8-methoxy substituent in the final product.

-

Malononitrile: As the active methylene compound, malononitrile possesses two acidic protons flanked by two electron-withdrawing nitrile groups.[5] This structural feature facilitates its deprotonation by a weak base to form a stabilized carbanion, the key nucleophile in the Knoevenagel condensation.

The choice of catalyst is paramount in this reaction, with weak organic bases being the most common promoters. Catalysts such as piperidine, triethylamine, or even milder inorganic bases like sodium bicarbonate are frequently employed to facilitate the initial condensation step without promoting unwanted side reactions.[6][7][8]

Mechanistic Insights: A Step-by-Step Visualization

The synthesis of this compound proceeds through a well-established two-step mechanism:

-

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed deprotonation of malononitrile to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2-hydroxy-3-methoxybenzaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield an intermediate α,β-unsaturated dinitrile, often referred to as a Knoevenagel adduct.

-

Intramolecular Oxa-Michael Addition: In the second step, the phenolic hydroxyl group of the Knoevenagel adduct acts as an intramolecular nucleophile. It attacks the electron-deficient β-carbon of the α,β-unsaturated system in a conjugate addition reaction (an oxa-Michael addition). This cyclization step forms the dihydropyran ring characteristic of the 2H-chromene scaffold. Subsequent protonation of the resulting enolate furnishes the final product, this compound. While the direct product of this cyclization is often the 2-amino-4H-chromene tautomer, the 2H-chromene can be accessed, sometimes through an iminochromene intermediate which can then be further reacted or isolated.[1][6][9] For the purpose of this guide, we will focus on the formation of the core chromene ring system.

The following diagram illustrates the logical workflow of the synthesis:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of a closely related precursor, 8-methoxy-2-imino-2H-chromene-3-carbonitrile, which can be a key intermediate. This protocol is adapted from established literature procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[8]

Materials and Reagents:

-

2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Malononitrile (propanedinitrile)

-

Piperidine

-

Ethanol, absolute

-

Deionized water

-

Diethyl ether

Procedure:

-

To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.0 eq).

-

To this stirred mixture, add a catalytic amount of piperidine (e.g., 0.5 mol%).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a precipitate may form. If so, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake sequentially with cold water and diethyl ether to remove unreacted starting materials and impurities.

-

Dry the resulting solid under vacuum to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Data Summary and Comparison

The efficiency of chromene synthesis is highly dependent on the chosen reaction conditions. The following table summarizes key parameters from various reported syntheses of chromene derivatives, highlighting the impact of different catalysts and solvents.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Piperidine | Ethanol | Room Temp. | 2-24 h | Good | [8] |

| NaHCO₃/Na₂CO₃ | Water | Room Temp. | 0.5-22 h | Moderate to Good | [6] |

| Triethylamine | Dichloromethane | Room Temp. | Not specified | Moderate | [6] |

| Pyridine-2-carboxylic acid | Water-EtOH (1:1) | Reflux | Short | Up to 98% | [10][11] |

| Catalyst-free | Neat (Mechanochemical) | Room Temp. | Not specified | Good | [5] |

Conclusion and Future Perspectives

The synthesis of this compound via the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde and malononitrile represents a robust and efficient synthetic strategy. The reaction is amenable to a variety of catalytic systems, including environmentally benign and catalyst-free conditions. The versatility of the chromene scaffold ensures that this synthetic methodology will continue to be of paramount importance in the development of novel therapeutic agents and advanced materials. Future research may focus on the development of stereoselective syntheses of chiral chromene derivatives and the expansion of the substrate scope to generate libraries of novel compounds for high-throughput screening.

References

- 1. scispace.com [scispace.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-hydroxy-3-methoxybenzaldehyde: Significance and symbolism [wisdomlib.org]

- 5. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New 2-Phenylamino-4H-chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases [scirp.org]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 8-Methoxy-2H-chromene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical properties of 8-methoxy-2H-chromene-3-carbonitrile. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its synthesis, reactivity, and potential applications. The chromene scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities.[1][2][3][4] This guide is structured to empower researchers and drug development professionals with the foundational knowledge required to effectively harness the potential of this specific derivative. Every piece of information is meticulously referenced to ensure the highest level of scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzopyran core. The strategic placement of the methoxy and nitrile functional groups significantly influences its chemical behavior and potential biological interactions.

Molecular Formula: C₁₁H₉NO₂[5] Molecular Weight: 187.19 g/mol [5] Appearance: Yellow Solid[6]

Structural Elucidation

The core structure consists of a benzene ring fused to a 2H-pyran ring. An electron-donating methoxy group is situated at the 8-position of the benzene ring, while a strongly electron-withdrawing nitrile group is attached to the 3-position of the pyran ring. This electronic push-pull system is a key determinant of the molecule's reactivity and spectroscopic properties.

A -- B [len=1.0]; B -- C [len=1.0]; C -- D [len=1.0]; D -- E [len=1.0]; E -- F [len=1.0]; F -- A [len=1.0]; A -- G [len=1.0]; G -- H [len=1.0]; H -- I [len=1.0]; I -- D [len=1.0]; H -- J [len=1.0]; J -- K [len=1.0]; K -- L [len=1.0]; F -- M [len=1.0]; M -- N [len=1.0]; B -- O [label="O", pos="0.5,0.5"]; O -- P [label="CH3", pos="0.5,0.5"]; J -- Q [label="C≡N", pos="0.5,0.5"]; }

Caption: Molecular Structure of this compound.Physicochemical Data

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. While comprehensive experimental data for this compound is not extensively available in the public domain, the following table provides key known properties and estimations based on its structure.

| Property | Value/Information | Source |

| CAS Number | 57543-69-8 | [5] |

| Molecular Formula | C₁₁H₉NO₂ | [5] |

| Molecular Weight | 187.19 g/mol | [5] |

| Physical Form | Yellow Solid | [6] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in water is anticipated. | [7] |

| Stability | Chromene derivatives can be sensitive to light and strong acids or bases. Storage in a cool, dark, and dry place is recommended. | [8] |

Synthesis and Reactivity

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation, a classic and reliable method for C-C bond formation.[9]

Synthetic Pathway: Knoevenagel Condensation

The reaction involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with an active methylene compound, typically malononitrile, in the presence of a basic catalyst.[1][10]

reactant1 [label="2-Hydroxy-3-methoxybenzaldehyde"]; reactant2 [label="Malononitrile"]; catalyst [label="Base Catalyst (e.g., Piperidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Knoevenagel Adduct", style=dashed]; cyclization [label="Intramolecular Cyclization"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant1 -> intermediate [label="+"]; reactant2 -> intermediate; catalyst -> intermediate [style=dotted]; intermediate -> cyclization; cyclization -> product; }

Caption: Synthetic workflow for this compound.Expert Insight: The choice of a weak base like piperidine is critical. Stronger bases could lead to self-condensation of the aldehyde or other unwanted side reactions. The reaction proceeds through a nucleophilic addition of the carbanion generated from malononitrile to the carbonyl group of the aldehyde, followed by an intramolecular cyclization and dehydration.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Nitrile Group: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack. This allows for a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to a primary amine, or reaction with Grignard reagents to form ketones.[11][12][13][14]

-

2H-Pyran Ring: The double bond in the pyran ring can undergo electrophilic addition reactions. The ring itself can be susceptible to ring-opening reactions under certain conditions.

-

Aromatic Ring: The methoxy group activates the aromatic ring towards electrophilic substitution.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl proton on the pyran ring, the methylene protons of the pyran ring, and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the methoxy group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region (around 115-120 ppm). The carbons of the aromatic ring and the double bond of the pyran ring will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A sharp, strong band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

-

Bands in the 1600-1450 cm⁻¹ region due to C=C stretching of the aromatic and pyran rings.

-

C-O stretching bands for the ether linkage in the pyran ring and the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 187.19. The fragmentation pattern can provide further structural information.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are provided for the synthesis and characterization of this compound.

Synthesis Protocol: One-Pot Knoevenagel Condensation

This protocol is adapted from established methods for the synthesis of similar chromene derivatives.[4][18]

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Reflux the reaction mixture with stirring for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound as a yellow solid.

crude_product [label="Crude Product"]; recrystallization [label="Recrystallization from Ethanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Vacuum Filtration"]; drying [label="Drying"]; pure_product [label="Pure Yellow Solid", fillcolor="#34A853", fontcolor="#FFFFFF"];

crude_product -> recrystallization; recrystallization -> filtration; filtration -> drying; drying -> pure_product; }

Caption: Post-synthesis purification workflow.Protocol for Solubility Determination

A qualitative assessment of solubility is a crucial first step in characterizing a new compound.[8][19][20][21][22]

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide)

-

Small test tubes or vials

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.

-

To each tube, add a small volume (e.g., 0.1 mL) of a different solvent.

-

Vortex or shake the tubes vigorously for 30 seconds.

-

Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble.

-

If the solid does not dissolve, incrementally add more solvent (e.g., in 0.1 mL portions up to 1 mL) and repeat the agitation process.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Potential Applications in Drug Discovery

The chromene nucleus is a versatile scaffold that has been incorporated into numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[20][21][23][24][25][26][27][28][29] The specific substitution pattern of this compound suggests potential for targeted biological activity.

Rationale for Biological Screening

The presence of the electron-withdrawing nitrile group and the electron-donating methoxy group can influence the molecule's ability to interact with biological targets such as enzymes and receptors. The planar aromatic system can facilitate π-π stacking interactions with amino acid residues in protein binding pockets.

Recommended In Vitro Assays

To explore the pharmacological potential of this compound, a panel of in vitro assays is recommended.

-

Cytotoxicity Assays: The MTT or SRB assay can be used to evaluate the compound's effect on the viability of various cancer cell lines.[1][2][6][10][24]

-

Enzyme Inhibition Assays: Based on the activities of similar chromene derivatives, assays for kinases, topoisomerases, or cholinesterases could be relevant.[23][27]

compound [label="this compound"]; cytotoxicity [label="Cytotoxicity Assays (e.g., MTT)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enzyme_inhibition [label="Enzyme Inhibition Assays", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis (IC50 determination)"]; lead_identification [label="Lead Compound Identification", fillcolor="#34A853", fontcolor="#FFFFFF"];

compound -> cytotoxicity; compound -> enzyme_inhibition; cytotoxicity -> data_analysis; enzyme_inhibition -> data_analysis; data_analysis -> lead_identification; }

Caption: A streamlined workflow for initial biological screening.Conclusion

This compound represents a promising scaffold for further investigation in the field of medicinal chemistry. Its synthesis is readily achievable through established synthetic routes, and its chemical structure offers multiple avenues for further modification to optimize biological activity. This technical guide provides a solid foundation for researchers to build upon, from synthesis and characterization to the initial exploration of its pharmacological potential. The insights and protocols contained herein are designed to facilitate and accelerate the research and development process for this intriguing class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aseestant.ceon.rs [aseestant.ceon.rs]

- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 16. This compound | 57543-69-8 [sigmaaldrich.com]

- 17. 1H and 13C NMR spectral assignments of novel chromenylchalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. islandscholar.ca [islandscholar.ca]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. application.wiley-vch.de [application.wiley-vch.de]

- 24. researchgate.net [researchgate.net]

- 25. Enantioselective synthesis of novel pyrano[3,2-c]chromene derivatives as AChE inhibitors via an organocatalytic domino reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]

- 28. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 8-methoxy-2H-chromene-3-carbonitrile (CAS: 57543-69-8): Synthesis, Properties, and Applications in Drug Discovery

Abstract

8-methoxy-2H-chromene-3-carbonitrile is a heterocyclic compound built upon the privileged chromene scaffold. Its unique substitution pattern, featuring a methoxy group at the 8-position and a reactive carbonitrile at the 3-position, makes it a valuable intermediate in synthetic organic chemistry and a promising platform for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and its emerging role in medicinal chemistry, particularly in the design of anticancer agents.

Introduction to the Chromene Scaffold

The chromene (or benzopyran) ring system is a cornerstone in the architecture of numerous natural products, including flavonoids, tocopherols, and alkaloids.[1] Derivatives of this scaffold are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities such as anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] The compound this compound belongs to this important class of molecules. The electron-donating methoxy group at the C-8 position and the electron-withdrawing nitrile group on the pyran ring create a unique electronic profile that influences its reactivity and biological activity, making it a subject of significant interest for researchers in drug discovery and organic synthesis.

Physicochemical and Structural Properties

This compound is a solid, typically yellow, organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 57543-69-8 | [4][5][6] |

| Molecular Formula | C₁₁H₉NO₂ | [4] |

| Molecular Weight | 187.2 g/mol | [4] |

| Appearance | Yellow Solid | [5] |

| Purity | Typically ≥96% | [7] |

| InChI Key | DAZAHWMZYLIXAU-UHFFFAOYSA-N | [7] |

Synthesis and Reaction Mechanism

The construction of the 2H-chromene ring system is efficiently achieved through several named reactions, with the Knoevenagel condensation and subsequent intramolecular cyclization being a predominant strategy.[8] The synthesis of this compound is classically approached via a base-catalyzed reaction between 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and an activated alkene such as acrylonitrile.

Causality of Method Selection: This synthetic route is favored due to its operational simplicity, high atom economy, and the ready availability of the starting materials.[9] The use of a nucleophilic catalyst, such as a tertiary amine (e.g., DABCO) or a phosphine, is critical. The catalyst initiates a conjugate addition (Michael addition) by activating the acrylonitrile, which is then attacked by the phenoxide of the salicylaldehyde. The subsequent intramolecular cyclization and elimination of the catalyst yield the final 2H-chromene product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2H-chromene derivatives.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.[10]

-

Addition of Reagents: To the stirred solution, add acrylonitrile (1.5 eq) followed by a catalytic amount of a suitable base, such as potassium carbonate (1.0 eq) or 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 eq).[10]

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 6-12 hours.[10]

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into iced water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[10]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.[10]

Proposed Reaction Mechanism

The reaction proceeds through a tandem Michael addition-cyclization sequence.

Caption: Base-catalyzed synthesis via Michael addition and cyclization.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, its characteristic signals can be reliably predicted based on data from closely related analogues.[11][12][13]

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~7.2-6.8 ppm (m, 3H, Ar-H); δ ~7.0 ppm (s, 1H, H-4); δ ~4.9 ppm (s, 2H, H-2); δ ~3.8 ppm (s, 3H, -OCH₃) | The aromatic protons will appear in their characteristic region. The vinylic H-4 proton is a singlet. The methylene protons at C-2 will also be a singlet, and the methoxy protons will be a sharp singlet further upfield. |

| ¹³C NMR | δ ~160-140 ppm (Ar-C, C-O); δ ~130-110 ppm (Ar-C, C=C, C≡N); δ ~100 ppm (C-3); δ ~65 ppm (C-2); δ ~56 ppm (-OCH₃) | The spectrum will show 11 distinct carbon signals corresponding to the aromatic, vinylic, nitrile, methylene, and methoxy carbons. |

| IR (KBr) | ν ~2220-2230 cm⁻¹ (C≡N stretch); ν ~1640 cm⁻¹ (C=C stretch); ν ~1250 cm⁻¹ (C-O stretch) | The sharp, strong absorption of the nitrile group is a key diagnostic feature.[11][12] |

Chemical Reactivity and Derivatization Potential

The structure of this compound contains multiple reactive sites, making it a versatile building block for further synthetic transformations.

-

Nitrile Group: The carbonitrile can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine, opening pathways to a wide range of functionalized derivatives.

-

Alkene Double Bond: The C3-C4 double bond can undergo various reactions, including hydrogenation to form the corresponding chromane, or electrophilic addition reactions.

-

Chromene Ring: The pyran ring can be opened under certain conditions, allowing for rearrangement or transformation into other heterocyclic systems.[14]

This reactivity profile allows the molecule to serve as a precursor for more complex structures, including spirocycles and fused heterocyclic systems, which are of high interest in medicinal chemistry.[15][16]

Caption: Key reactive sites and potential synthetic transformations.

Applications in Medicinal Chemistry and Drug Discovery

The chromene scaffold is a well-established "privileged structure" in drug discovery. The specific 8-methoxy substitution has been explored in various contexts, particularly in the development of anticancer agents.

-

Anticancer Activity: Numerous studies have demonstrated that benzo[f]chromene derivatives bearing an 8-methoxy group exhibit significant cytotoxic effects against a range of human cancer cell lines, including triple-negative breast cancer.[11][12] These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest by interfering with key cellular processes.[2][11]

-

Enzyme Inhibition: The chromene nucleus is a versatile scaffold for designing enzyme inhibitors. Derivatives of 8-methoxy-4H-chromene have been synthesized and investigated for their potential to inhibit protein kinases, which are critical targets in cancer therapy.[17] The methoxy group can play a crucial role in orienting the molecule within the enzyme's active site and forming key hydrogen bonds.

-

Structure-Activity Relationship (SAR): Research into related structures indicates that substitutions on the chromene ring significantly impact biological activity. The methoxy group at the C-8 position, being an electron-donating group, can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2][11]

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed building block with significant potential. Its straightforward synthesis, combined with the rich reactivity of its functional groups, provides chemists with a powerful tool for constructing complex molecular architectures. For medicinal chemists and drug development professionals, it represents a promising starting point for the discovery of new therapeutic agents, particularly in oncology. The accumulated evidence on the biological importance of the 8-methoxy-chromene scaffold warrants further investigation and exploitation of this valuable compound.

References

- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 57543-69-8 [sigmaaldrich.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]

- 10. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]

- 13. scirp.org [scirp.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. library.kab.ac.ug [library.kab.ac.ug]

- 16. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives [mdpi.com]

- 17. researchgate.net [researchgate.net]

molecular structure of 8-methoxy-2H-chromene-3-carbonitrile

An In-depth Technical Guide to the Molecular Structure of 8-methoxy-2H-chromene-3-carbonitrile

Introduction

The chromene nucleus, a heterocyclic system consisting of a fused benzene and pyran ring, represents a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1] Found abundantly in natural products like alkaloids, flavonoids, and tocopherols, this structural motif is renowned for its ability to interact with a diverse array of biological targets.[2][3] This versatility has led to the development of chromene derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

This guide focuses on a specific, synthetically valuable derivative: This compound . We will provide a detailed examination of its molecular structure, exploring its synthesis, the causal basis for methodological choices, its comprehensive spectroscopic characterization, and its potential as a foundational molecule for therapeutic agent development. The strategic placement of the methoxy group at the C-8 position and the electron-withdrawing carbonitrile group at C-3 on the 2H-chromene core creates a unique electronic and steric profile, making it a compound of significant interest for researchers, scientists, and drug development professionals.

Molecular Synthesis and Mechanistic Rationale

The construction of the 2H-chromene ring system is a cornerstone of heterocyclic chemistry. For this compound, a common and efficient synthetic pathway involves a base-catalyzed reaction between 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and a suitable three-carbon synthon. A plausible and documented approach for analogous structures involves the reaction with acrolein, suggesting a similar pathway using acrylonitrile.[6]

The reaction proceeds via a tandem sequence initiated by a nucleophilic attack, followed by an intramolecular cyclization and dehydration. The choice of a weak base is critical; strong bases could induce self-condensation of the aldehyde, leading to undesirable byproducts and reduced yields.[7]

Proposed Synthetic Pathway

Experimental Protocol: Synthesis via Knoevenagel/Oxa-Michael Cascade

While multiple routes exist, a highly efficient and common method for synthesizing related chromene nitriles is the one-pot, three-component reaction involving a substituted salicylaldehyde, malononitrile, and a catalyst.[8][9] This approach leverages a Knoevenagel condensation followed by an intramolecular oxa-Michael addition.

-

Preparation : To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL), add a catalytic amount of a weak base such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%).[10]

-

Reaction : Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup : Upon completion, the reaction mixture is often cooled, and the precipitated solid product is collected by filtration.

-

Purification : The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product as a solid.[11]

Causality Behind Choices :

-

Ethanol as Solvent : It is an environmentally benign solvent that effectively dissolves the reactants and facilitates the reaction, while often allowing the product to precipitate upon formation, simplifying purification.[8]

-

Weak Base Catalyst : A catalyst like piperidine is basic enough to deprotonate the highly acidic methylene protons of malononitrile but not so strong as to deprotonate the phenolic hydroxyl group prematurely or cause aldehyde self-condensation, ensuring the reaction proceeds through the desired pathway.[7]

Structural Elucidation and Spectroscopic Profile

The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

Molecular Identity:

mol [label=<

|

| Structure of this compound |

caption [label="Core structure and atom numbering of the title compound.", shape=plaintext, fontcolor="#5F6368"]; } enddot Caption: Core structure and atom numbering of the title compound.

Spectroscopic Data Summary

The following table summarizes the expected and reported spectroscopic data used to characterize the molecule.

| Technique | Feature | Expected / Reported Value | Interpretation |

| FT-IR | C≡N stretch | ~2200-2220 cm⁻¹ | Confirms the presence of the nitrile functional group.[10][11] |

| C=C stretch | ~1600-1650 cm⁻¹ | Aromatic and olefinic double bond vibrations.[14] | |

| C-O-C stretch | ~1250 cm⁻¹ (asymmetric) | Aryl-alkyl ether linkage of the methoxy and pyran groups. | |

| ¹H NMR | OCH₃ protons | δ ~3.9 ppm (singlet, 3H) | Protons of the methoxy group at C-8.[11] |

| C2-H₂ protons | δ ~4.9-5.1 ppm (singlet, 2H) | Methylene protons on the dihydropyran ring. | |

| Aromatic protons | δ ~6.9-7.2 ppm (multiplet, 3H) | Protons on the benzene ring (H-5, H-6, H-7). | |

| C4-H proton | δ ~7.7 ppm (singlet, 1H) | Olefinic proton adjacent to the nitrile group. | |

| ¹³C NMR | C≡N carbon | δ ~117-119 ppm | Carbon of the nitrile group.[11] |

| C2 (CH₂) | δ ~65 ppm | Methylene carbon in the pyran ring. | |

| C3 & C4 (C=C) | δ ~105 ppm & ~140 ppm | Carbons of the endocyclic double bond. | |

| OCH₃ carbon | δ ~56 ppm | Carbon of the methoxy group.[11] | |

| Aromatic carbons | δ ~115-150 ppm | Carbons of the fused benzene ring. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 187 | Confirms the molecular weight of the compound.[12][13] |

Potential Applications in Drug Discovery and Development

The this compound scaffold is a platform of high strategic value for medicinal chemists. The inherent biological relevance of the chromene core, combined with the specific electronic contributions of its substituents, makes it a promising starting point for the development of novel therapeutics.[4][15]

Structure-Activity Relationship (SAR) Insights :

-

The 2H/4H-Chromene Core : This heterocyclic system is considered a "pharmacophore," capable of forming key interactions (e.g., hydrogen bonds, π-stacking) with various biological targets, including enzymes and receptors.[9] Its low toxicity profile, especially in natural derivatives, further enhances its appeal.[1]

-

The 3-Cyano Group : In many related chromene series, the presence of a 3-cyano group is crucial for potent biological activity, particularly cytotoxic and anticancer effects.[3] Its strong electron-withdrawing nature significantly influences the electronic distribution of the pyran ring.

-

The 8-Methoxy Group : Substitutions on the aromatic ring modulate the molecule's lipophilicity, electronic properties, and metabolic stability. Electron-donating groups, such as methoxy, have been shown to enhance the pharmacological activity of certain chromene derivatives.[3]

The chromene class has yielded compounds with demonstrated efficacy against various challenging diseases. For instance, certain benzo[f]chromene derivatives, which share the core chromene structure, have shown potent cytotoxic activities against human breast, colon, and liver cancer cell lines.[11][16] The mechanism often involves inducing apoptosis and cell cycle arrest, highlighting the potential for this class of compounds in oncology.[16]

Conclusion

This compound is a synthetically accessible heterocyclic compound with a well-defined molecular structure. Its architecture is confirmed by a suite of spectroscopic methods, each providing unambiguous evidence for its constituent functional groups and their connectivity. The strategic combination of the privileged chromene scaffold with potency-driving cyano and activity-modulating methoxy groups makes it an exceptionally valuable building block in medicinal chemistry. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately leverage this molecule as a platform for designing next-generation therapeutic agents with potentially enhanced efficacy and novel mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions | Bentham Science [benthamscience.com]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. rjptonline.org [rjptonline.org]

- 6. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium [mdpi.com]

- 10. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. This compound | 57543-69-8 [sigmaaldrich.com]

- 14. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 8-methoxy-2H-chromene-3-carbonitrile

This document provides a comprehensive technical overview of the spectroscopic data for 8-methoxy-2H-chromene-3-carbonitrile (CAS 57543-69-8).[1][2] Intended for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple data repository. It offers insights into the interpretation of spectroscopic results, the rationale behind analytical choices, and the correlation between spectral features and molecular structure. The chromene scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, making a thorough understanding of its derivatives essential.[3]

Molecular Structure and Synthesis Overview

A robust spectroscopic analysis begins with a confirmed molecular structure and a reliable synthetic route to obtain the analyte.

Molecular Structure

This compound possesses the core 2H-chromene heterocyclic system, substituted with a methoxy group at the C8 position and a nitrile group at the C3 position. The chemical formula is C₁₁H₉NO₂ and the molecular weight is 187.2 g/mol .[1] The numbering convention used for spectral assignments is illustrated below.

Caption: Molecular structure of this compound.

Synthetic Protocol: Knoevenagel Condensation

The synthesis of 2H-chromene systems often involves a base-catalyzed condensation reaction. A reliable method for preparing the target compound is the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with malononitrile, followed by an intramolecular cyclization.[4]

Experimental Protocol:

-

Reactant Preparation: To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).

-

Catalysis: Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (e.g., 0.1 eq). The choice of a mild base is crucial to prevent side reactions.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

-

Work-up: Upon completion, the reaction mixture is typically cooled in an ice bath to precipitate the product. The solid is then filtered, washed with cold ethanol to remove residual reactants and catalyst, and dried under vacuum.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure this compound.

Caption: Workflow for the synthesis and characterization of the title compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compound.

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for its soft ionization, which typically preserves the molecular ion.

-

Expected Results: The analysis is expected to show a prominent protonated molecular ion [M+H]⁺.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₁H₉NO₂ | Derived from the structure. |

| Exact Mass | 187.0633 | Calculated for C₁₁H₉NO₂. |

| Observed [M+H]⁺ | ~188.0706 | The primary ion observed in positive-mode ESI-MS. |

Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can occur. A characteristic fragmentation pathway for chromenes involves a Retro-Diels-Alder (RDA) reaction, leading to the cleavage of the dihydropyran ring. This provides structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups present in the molecule. The analysis is typically performed on a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~2220 | C≡N stretch | Strong, Sharp | Confirms the presence of the nitrile group. This is a highly diagnostic peak.[5][6] |

| ~3050-3100 | Aromatic C-H stretch | Medium | Indicates the C-H bonds on the benzene ring. |

| ~2850-2960 | Aliphatic C-H stretch | Medium | Corresponds to the C-H bonds of the -CH₂- group at C2 and the -OCH₃ group. |

| ~1610, ~1580 | C=C stretch | Medium-Strong | Aromatic ring skeletal vibrations. |

| ~1500 | C=C stretch | Medium | Vinylic C=C bond within the dihydropyran ring. |

| ~1260 | Aryl-O stretch | Strong | Asymmetric C-O-C stretching of the aryl ether (methoxy group). |

| ~1080 | C-O-C stretch | Strong | Symmetric stretching of the ether linkages. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of all proton and carbon atoms in the molecule. Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy (Predicted, 400 MHz)

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.60 | s | 1H | H4 | This vinylic proton is deshielded by the adjacent electron-withdrawing nitrile group and is a singlet as it has no vicinal protons. |

| ~7.00 | t, J ≈ 8.0 Hz | 1H | H6 | Part of the three-spin aromatic system. It appears as a triplet due to coupling with both H5 and H7. |

| ~6.90 | d, J ≈ 8.0 Hz | 1H | H7 | Coupled to H6, appearing as a doublet. |

| ~6.85 | d, J ≈ 8.0 Hz | 1H | H5 | Coupled to H6, appearing as a doublet. |

| ~4.95 | s | 2H | H2 (-CH₂-) | The two protons at the C2 position are chemically equivalent and appear as a singlet. They are adjacent to an oxygen atom and a double bond. |

| ~3.85 | s | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and show a characteristic singlet in the typical region for aryl methyl ethers.[5] |

¹³C NMR Spectroscopy (Predicted, 101 MHz)

The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~150.0 | C8a | Aromatic carbon attached to two oxygen atoms (ring ether and methoxy). | | ~148.5 | C8 | Aromatic carbon bearing the methoxy group. | | ~145.0 | C4 | Vinylic carbon, significantly deshielded by the nitrile group. | | ~122.5 | C6 | Aromatic methine carbon. | | ~118.0 | C4a | Aromatic quaternary carbon at the ring junction. | | ~117.5 | C≡N | Nitrile carbon, a key diagnostic signal.[5] | | ~117.0 | C5 | Aromatic methine carbon. | | ~114.0 | C7 | Aromatic methine carbon. | | ~101.0 | C3 | Vinylic carbon bearing the nitrile group. Its chemical shift is lower due to the direct attachment of the cyano group. | | ~65.0 | C2 (-CH₂-) | Aliphatic carbon adjacent to the ring oxygen. | | ~56.0 | -OCH₃ | Methoxy carbon, highly characteristic shift.[5] |

Conclusion

The spectroscopic characterization of this compound is a systematic process. HRMS confirms the elemental composition, while IR spectroscopy provides a rapid fingerprint of the key functional groups, most notably the nitrile. Finally, a detailed analysis of ¹H and ¹³C NMR spectra allows for the complete and unambiguous assignment of the molecular structure. This comprehensive dataset serves as a crucial quality control standard for any researcher synthesizing or utilizing this compound in further studies.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemres.org [orgchemres.org]

Foreword: The Chromene Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 8-Methoxy-2H-chromene-3-carbonitrile and its Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

The chromene ring system, a benzopyran moiety, is a cornerstone in the architecture of numerous natural products and synthetic molecules of profound biological importance.[1][2] Its unique structural and electronic properties make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. This inherent versatility has propelled chromene derivatives to the forefront of drug discovery, with compounds exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

Within this broad class, derivatives of 2H-chromene-3-carbonitrile, and specifically those bearing an 8-methoxy substituent, have garnered significant attention. The methoxy group at the 8-position can critically influence the molecule's electronic distribution and lipophilicity, potentially enhancing its membrane permeability and target engagement. The carbonitrile group, a potent electron-withdrawing moiety and hydrogen bond acceptor, is pivotal for interaction with biological macromolecules.

This technical guide provides an in-depth exploration of this compound and its analogues. We will dissect proven synthetic strategies, delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for researchers in the field of drug development. The focus is not merely on protocols but on the underlying chemical and biological rationale, empowering researchers to innovate and optimize within this promising chemical space.

Part 1: Synthesis and Chemical Elucidation

The synthesis of the chromene scaffold is a well-trodden path in organic chemistry, yet the pursuit of efficiency, atom economy, and structural diversity continually drives innovation. Multi-component reactions (MCRs) have emerged as a particularly powerful strategy for assembling the chromene core.

The Dominant Synthetic Paradigm: One-Pot Multi-Component Reactions

From an efficiency and green chemistry perspective, the one-pot synthesis involving a salicylaldehyde derivative, an active methylene compound (typically malononitrile), and a third component is the preferred method. The reaction generally proceeds via a domino sequence of Knoevenagel condensation followed by an intramolecular Michael addition or oxa-Michael cyclization.

A representative synthesis for a related 2-amino-4H-chromene-3-carbonitrile derivative, which often results from these MCRs, involves the reaction of a salicylaldehyde, malononitrile, and another reactant, catalyzed by a mild base like piperidine.[5][6] For the specific 8-methoxy core, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) serves as the key starting material.

The choice of catalyst is critical. Piperidine is effective because it is a secondary amine that readily facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile. Microwave-assisted synthesis has also proven highly effective, often dramatically reducing reaction times and improving yields.[5][7]

The following diagram illustrates the logical progression for the synthesis and initial evaluation of a novel chromene derivative.

Representative Experimental Protocol: Synthesis of 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles

This protocol is adapted from a microwave-assisted synthesis, which is highly efficient for generating a library of derivatives for screening.[5][7]

Objective: To synthesize a series of 8-methoxy-substituted benzo[f]chromene derivatives for biological evaluation.

Materials:

-

6-methoxy-2-naphthol (1.0 eq)

-

Substituted aromatic aldehydes (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (catalytic amount, ~0.5 mL)

-

Ethanol (25 mL)

-

Microwave reactor

Procedure:

-

In a 50 mL microwave reaction vessel, combine 6-methoxy-2-naphthol (0.01 mol), the desired aromatic aldehyde (0.01 mol), and malononitrile (0.01 mol) in 25 mL of absolute ethanol.

-

Add a catalytic amount of piperidine (~0.5 mL) to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 140°C for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold methanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure compound.

-

Dry the final product under vacuum.

Self-Validation: The integrity of the synthesized compound must be confirmed.

-

Structural Confirmation: The structure should be unequivocally established using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

-

Spectroscopic Hallmarks: Key signals to expect in ¹H-NMR include a singlet for the methoxy group (~3.8 ppm), a singlet for the H-1 proton of the chromene ring (~5.3-6.0 ppm), and a broad singlet for the amino group protons (~7.0 ppm).[5] The IR spectrum should show characteristic bands for NH₂ stretching (~3450-3200 cm⁻¹) and a strong CN stretch (~2200 cm⁻¹).[5]

Part 2: Pharmacological Activity and Mechanistic Insights

Derivatives of the 8-methoxy-chromene-3-carbonitrile scaffold have demonstrated significant potential as anticancer agents, kinase inhibitors, and antimicrobial compounds.

Anticancer Activity

A primary therapeutic application for this class of compounds is in oncology. Numerous studies have reported potent cytotoxic activity against a range of human cancer cell lines.[2][5][7]

Mechanism of Action: The anticancer effects are often multifaceted. Key mechanisms include:

-

Induction of Apoptosis: Many chromene derivatives trigger programmed cell death. This can be initiated by modulating mitochondrial function, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[5] This culminates in the activation of effector caspases, such as caspase-3/7, which execute the apoptotic program.[5]

-

Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the S or G2/M phase.[5] This prevents the cells from dividing and propagating.

-

Kinase Inhibition: The chromene scaffold can be adapted to target specific protein kinases that are often dysregulated in cancer. For example, derivatives have been designed as inhibitors of Src kinase, which is implicated in tumor progression and metastasis.[8]

The following diagram illustrates a plausible mechanism by which a chromene derivative induces apoptosis in a cancer cell.

Structure-Activity Relationship (SAR)

Understanding how structural modifications impact biological activity is paramount for rational drug design. For the 8-methoxy-chromene-3-carbonitrile series, several SAR trends have been observed, particularly from studies on related benzo[f]chromene analogs.[5]

-

Aryl Substituent at Position 1/4: The nature and position of substituents on the aryl ring at the C1 (or C4 in 4H-isomers) position are critical determinants of activity.

-

Halogenation: The introduction of halogens (F, Cl, Br, I) often enhances cytotoxic activity. Halogens of moderate size, such as chlorine or bromine, at the meta or para positions of the pendant phenyl ring, have been shown to yield compounds with the highest potency.[5] This may be due to favorable interactions within the target's binding pocket or altered electronic properties.

-

Positional Isomerism: The position of the halogen is crucial. For instance, a single chlorine at the meta position of the phenyl ring can result in significantly higher cytotoxicity compared to an ortho or para substitution.[5]

Tabulated Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives against the MDA-MB-231 triple-negative breast cancer cell line, demonstrating key SAR insights.

| Compound ID | Aryl Substituent (at C1) | IC₅₀ (µM) vs. MDA-MB-231 | Reference |

| 4a | 4-Fluorophenyl | 1.03 ± 0.08 | [5] |

| 4c | 3-Chlorophenyl | 0.35 ± 0.02 | [5] |

| 4d | 4-Chlorophenyl | 1.13 ± 0.06 | [5] |

| 4e | 4-Bromophenyl | 1.05 ± 0.05 | [5] |

| 4f | 4-Iodophenyl | 1.13 ± 0.06 | [5] |

| 4i | 2,3-Dichlorophenyl | > 10 | [5] |

| 4l | 2,6-Dichlorophenyl | > 10 | [5] |

Data extracted from Okasha et al., 2022.[5]

Interpretation: This data clearly illustrates the SAR principles. The monochlorinated derivative 4c (3-Cl) is the most potent compound, with sub-micromolar activity. In contrast, di-substituted compounds with chlorine at the ortho-position (4i , 4l ) show a dramatic loss of activity, likely due to steric hindrance preventing optimal binding to the biological target.

Part 3: Future Perspectives and Conclusion

The this compound scaffold and its derivatives represent a highly promising and versatile platform for the development of new therapeutic agents. The synthetic accessibility, particularly through efficient multi-component reactions, allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Future research should focus on several key areas:

-

Target Deconvolution: While many compounds show potent phenotypic effects (e.g., cytotoxicity), the precise molecular targets often remain unknown. Advanced chemical biology techniques are needed to identify the specific proteins or pathways with which these molecules interact.

-

Pharmacokinetic Optimization: In silico ADME profiling, as demonstrated in some studies, is a crucial first step.[9] However, subsequent in vitro and in vivo studies are necessary to optimize metabolic stability, solubility, and oral bioavailability to translate potent compounds into viable drug candidates.

-

Expansion of Therapeutic Applications: While oncology is a major focus, the broad biological activity of chromenes suggests potential in other areas, such as neurodegenerative diseases, and as novel antimicrobial or antiviral agents.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]

- 8. 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Foreword: The Chromene Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 8-Methoxy-2H-chromene-3-carbonitrile and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The chromene ring system, a benzopyran moiety, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic interest.[1] Its inherent structural features allow for diverse functionalization, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses specifically on derivatives of the this compound scaffold, a class of compounds demonstrating significant promise, particularly in oncology and infectious disease research. We will delve into the synthesis, mechanisms of action, and key biological activities of these molecules, providing field-proven insights and detailed experimental protocols to empower further investigation.

Synthetic Strategy: Efficient Assembly via Multi-Component Reactions

The synthesis of the 8-methoxy-chromene-3-carbonitrile core is most effectively achieved through a one-pot, three-component domino reaction.[4][5] This elegant approach combines an aldehyde, malononitrile, and a substituted phenol (in this case, a methoxy-substituted naphthol or phenol) in the presence of a basic catalyst.[5][6] The causality behind this choice of strategy is its high atom economy, operational simplicity, and the ability to generate molecular diversity rapidly by varying the aldehyde component.

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol, and subsequent intramolecular cyclization and dehydration to yield the final chromene product.[7]

Caption: General workflow for the synthesis of 8-methoxy-chromene derivatives.

Anticancer Activity: A Multi-Pronged Assault on Malignant Cells

Derivatives of 8-methoxy-chromene-3-carbonitrile have emerged as potent cytotoxic agents against a panel of human cancer cell lines.[5][8][9] The presence of a halogen-substituted phenyl ring at the 1- or 4-position often enhances this activity.[5][10]

A comprehensive study on a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles revealed significant cytotoxic effects against triple-negative breast cancer (MDA-MB-231), lung carcinoma (A549), cervical cancer (HeLa), and hepatocellular carcinoma (Hep G2) cells.[5]

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The primary anticancer mechanism for this class of compounds involves the induction of apoptosis through the intrinsic mitochondrial pathway.[5] This is not a random cytotoxic effect but a targeted process initiated by specific intracellular events. The choice to investigate reactive oxygen species (ROS) and mitochondrial membrane potential (ΔΨm) is based on the well-established role of mitochondria as central regulators of apoptosis.

The proposed signaling cascade is as follows:

-

Increased Mitochondrial Superoxide: The chromene derivatives trigger a significant increase in mitochondrial superoxide levels, a key type of ROS.[5]

-

Decreased Mitochondrial Membrane Potential (ΔΨm): The surge in ROS leads to mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane potential.[5]

-

Caspase Activation: This mitochondrial disruption results in the release of pro-apoptotic factors into the cytoplasm, leading to the activation of executioner caspases, specifically caspase 3 and 7.[5]

-

Apoptosis: Activated caspase 3/7 orchestrate the systematic dismantling of the cell, leading to programmed cell death, or apoptosis.[5]

Furthermore, these compounds can induce cell cycle arrest, primarily in the S and G2/M phases, preventing cancer cells from progressing through division and proliferating.[5]

Caption: Proposed anticancer mechanism of action for 8-methoxy-chromene derivatives.

Quantitative Data: Cytotoxicity Profile

The cytotoxic potential is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit the growth of 50% of the cell population.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (Breast) | 2.5 | [5] |

| 3-amino-1-(3-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (Breast) | 1.8 | [5] |

| 3-amino-1-(3-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | A549 (Lung) | 2.2 | [5] |

| 3-amino-1-(4-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | HeLa (Cervical) | 2.9 | [5] |

| 3-amino-1-(4-bromophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MIA PaCa-2 (Pancreatic) | 2.0 | [5] |

| 3-amino-1-(4-iodophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | Hep G2 (Liver) | 3.1 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. This protocol is self-validating through the inclusion of appropriate controls.

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Targeting Pathogenic Microbes

Beyond their anticancer effects, chromene derivatives have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[4][11] The inclusion of the cyano group at the 3-position and a methoxy group on the benzene ring appears to be favorable for this activity.

Mechanism of Action and Spectrum of Activity

While the exact antimicrobial mechanisms can vary, one proposed target is Dihydrofolate Reductase (DHFR), an essential enzyme in microbial folate synthesis.[12] Molecular docking studies of a 9-methoxy-1H-benzo[f]chromene-2-carbonitrile derivative showed favorable binding interactions within the active site of DHFR, suggesting its potential as an inhibitor.[12]

These compounds have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as various fungal species.[4][12]

Quantitative Data: Antimicrobial Potency

Antimicrobial activity is typically assessed by measuring the zone of inhibition and determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | Staphylococcus aureus | 7.81 | [12] |

| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | Bacillus subtilis | 15.62 | [12] |

| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | Escherichia coli | 15.62 | [12] |

| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | Candida albicans | 7.81 | [12] |

| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | Aspergillus fumigatus | 15.62 | [12] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary screening technique to evaluate the antimicrobial activity of a compound.[4][11] Its validity is established by comparing the zone of inhibition of the test compound against a standard antibiotic.

-

Prepare Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared in sterile saline.

-

Seed Agar Plates: The inoculum is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) using a sterile swab.

-

Create Wells: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.

-

Load Compounds: A fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration), a solvent control (e.g., DMSO), and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are added to separate wells.

-

Incubate: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

-

Measure Inhibition Zone: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Other Potential Biological Activities

Exploratory studies suggest the therapeutic potential of 8-methoxy-chromene-3-carbonitrile derivatives extends to other areas:

-

Protein Kinase Inhibition: N-benzyl derivatives of 2-amino-8-methoxy-4H-chromene-3-carbonitrile have shown inhibitory activity against protein kinases such as HsPim1 and HsHaspin, which are implicated in cancer progression, suggesting an additional mechanism for their anticancer effects.[13]

-

Anti-inflammatory Activity: The chromene scaffold is known to be associated with anti-inflammatory properties.[1] Some derivatives can inhibit the NF-κB pathway and reduce levels of inflammatory mediators like nitric oxide (NO) and ROS in activated immune cells.[14]

-

Antileishmanial Activity: A related coumarin, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, has demonstrated promising antileishmanial activity, highlighting the potential of the 8-methoxy-chromene core in combating parasitic diseases.[15]

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. Its derivatives have demonstrated robust and mechanistically defined anticancer activity, centered on the induction of mitochondrial apoptosis, as well as a broad spectrum of antimicrobial effects. The synthetic accessibility of these compounds via multi-component reactions further enhances their appeal for drug discovery programs.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, particularly for specific cancer types or microbial strains. In vivo studies are a critical next step to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of lead compounds. The exploration of this scaffold for other therapeutic targets, including protein kinases and inflammatory mediators, remains a fertile ground for investigation.

References

- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. f.oaes.cc [f.oaes.cc]

- 11. islandscholar.ca [islandscholar.ca]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. iris.cnr.it [iris.cnr.it]

- 15. Investigation of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one as a promising coumarin compound for the development of a new and orally effective antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 8-methoxy-2H-chromene-3-carbonitrile via Knoevenagel Condensation

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Chromene Scaffold